N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)thiophene-2-sulfonamide
Description
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a benzodioxole moiety linked via an ethyloxy bridge to a thiophene ring bearing a sulfonamide group. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide inhibitors.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5S2/c15-21(16,13-2-1-7-20-13)14-5-6-17-10-3-4-11-12(8-10)19-9-18-11/h1-4,7-8,14H,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCVUCPAXOTRDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCNS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s suggested that the compound may interact with its targets, leading to changes at the molecular level. The specifics of these interactions and the resulting changes require further investigation.
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)thiophene-2-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration combining a benzo[d][1,3]dioxole moiety with a thiophene sulfonamide, which may impart distinctive pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 327.4 g/mol. The compound's structure is characterized by the presence of both a thiophene ring and a benzo[d][1,3]dioxole group, which are known to contribute to various biological activities.
Table 1: Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C13H13N O5S2 |
| Molecular Weight | 327.4 g/mol |
| CAS Number | 1105234-55-6 |
Anticancer Activity
Research into the anticancer properties of compounds related to this compound has shown promising results. A study involving derivatives of benzo[d][1,3]dioxole demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). Notably, some derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .
Case Study: Cytotoxicity Evaluation
In one study, several compounds were tested for their cytotoxic effects using the SRB assay. The results indicated that certain derivatives had IC50 values as low as 1.54 µM against HCT116 cells, compared to doxorubicin's IC50 of 8.29 µM . These findings suggest that modifications to the benzo[d][1,3]dioxole structure can enhance anticancer activity.
The mechanisms underlying the anticancer effects of these compounds typically involve:
- Inhibition of EGFR : Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival.
- Induction of Apoptosis : Studies have indicated that these compounds can promote apoptosis in cancer cells through pathways involving proteins such as Bax and Bcl-2.
- Cell Cycle Arrest : Analysis has revealed that these compounds can cause cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation .
Antimicrobial Activity
Compounds similar to this compound have also demonstrated antimicrobial properties. For instance, substituted benzo[b]thiophenes have shown activity against Staphylococcus aureus, including methicillin-resistant strains . The minimal inhibitory concentrations (MICs) for these compounds were reported as low as 4 µg/mL.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the Benzo[d][1,3]dioxole moiety : This involves the reaction of suitable phenolic compounds with dioxole precursors.
- Thiophene Sulfonamide Coupling : The thiophene component is introduced through coupling reactions with sulfonyl chlorides under controlled conditions.
Optimizing reaction parameters such as temperature and solvent choice is critical for maximizing yield and purity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Key Analogs Identified in Evidence:
Benzodioxole-containing sulfonamides/acylsulfonamides (e.g., ).
Thiophene-sulfonamide derivatives (e.g., ).
Benzodioxole-linked heterocycles (e.g., benzimidazoles in ; piperazines in –5).
Table 1: Structural and Physical Property Comparison
Functional Group Impact on Properties
- Sulfonamide vs. ’s compound 5p (acetamide derivative) shows a lower melting point (171–172°C) than piperazine analogs (e.g., 177–178°C in ), likely due to reduced crystallinity from weaker intermolecular forces .
- Benzodioxole vs. In contrast, benzothiazole () is electron-withdrawing, which may enhance electrophilic reactivity .
Heterocyclic Core :
Spectroscopic and Analytical Data
- ¹H-NMR :
- IR : Sulfonamide S=O stretches appear at 1150–1200 cm⁻¹, while acetamide C=O absorbs at 1663–1682 cm⁻¹ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
